Pss-(2-(trans-3 4-cyclohexanediol)ethyl&
Overview
Description
Pss-(2-(trans-3,4-cyclohexanediol)ethyl& is a complex organosilicon compound known for its unique structural properties. It is also referred to as 1-(2-trans-cyclohexanediol)ethyl-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is characterized by its high molecular weight and the presence of multiple silicon-oxygen bonds, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& involves multiple steps, starting with the preparation of the cyclohexanediol derivative. The trans-3,4-cyclohexanediol is first synthesized through the hydrogenation of benzene, followed by epoxidation and subsequent hydrolysis . The resulting diol is then reacted with an ethylating agent to form the ethyl derivative.
The next step involves the incorporation of the silicon atoms. This is achieved through a series of hydrosilylation reactions, where the ethylated cyclohexanediol is reacted with various silanes under the presence of a platinum catalyst . The reaction conditions typically include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality . The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pss-(2-(trans-3,4-cyclohexanediol)ethyl& undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: New silicon-oxygen or silicon-carbon compounds.
Scientific Research Applications
Pss-(2-(trans-3,4-cyclohexanediol)ethyl& has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& is primarily based on its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds confer high thermal and chemical stability to the compound, making it suitable for various applications . The molecular targets and pathways involved include interactions with biological membranes and proteins, leading to enhanced biocompatibility and targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Pss-(2-(trans-3,4-cyclohexanediol)ethyl& can be compared with other similar compounds, such as:
Pss-Octakis(dimethylsilyloxy) substituted: Known for its high thermal stability and use in high-temperature applications.
Pss-(3-Glycidyl)propoxy-Heptaisobutyl substituted: Utilized in the production of epoxy resins and adhesives.
Pss-Octaphenyl substituted: Employed in the development of optoelectronic materials due to its unique electronic properties.
The uniqueness of Pss-(2-(trans-3,4-cyclohexanediol)ethyl& lies in its combination of high thermal stability, biocompatibility, and versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[2-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]cyclohexane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78O14Si8/c1-27(2)20-52-39-51(18-17-34-15-16-35(37)36(38)19-34)40-53(21-28(3)4)44-55(42-52,23-30(7)8)48-58(26-33(13)14)49-56(43-52,24-31(9)10)45-54(41-51,22-29(5)6)47-57(46-53,50-58)25-32(11)12/h27-38H,15-26H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVLZDHFGEUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC(C(C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78O14Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394569 | |
Record name | AC1MUI3F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-48-3 | |
Record name | 4-[2-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]ethyl]-1,2-cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1MUI3F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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